molecular formula C10H12N2O B1532114 3-Amino-4-isopropoxybenzonitrile CAS No. 1155116-42-9

3-Amino-4-isopropoxybenzonitrile

Cat. No. B1532114
CAS RN: 1155116-42-9
M. Wt: 176.21 g/mol
InChI Key: OVRYGMBCMISUCI-UHFFFAOYSA-N
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Description

“3-Amino-4-isopropoxybenzonitrile” is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It is used in various chemical reactions and has been the subject of several studies .

Scientific Research Applications

Synthesis and Spectral Characterization

A study focused on synthesizing and characterizing a binuclear bridged Cr(III) complex using 2-aminobenzonitrile and octanoate ion as ligands. The complex was evaluated for its antimicrobial and antioxidant activities, and DNA-binding properties. It demonstrated moderate to potential activity against tested bacteria and fungi, and larger antioxidant activity compared to the free ligands, suggesting strong DNA binding capability (Govindharaju et al., 2019).

Corrosion Inhibition

Another study investigated the use of 2-aminobenzene-1,3-dicarbonitriles derivatives as green corrosion inhibitors for mild steel in 1 M HCl. The derivatives showed excellent inhibition efficiency, with one derivative achieving up to 97.83% efficiency at 100 mg/L concentration. The adsorption of these compounds on the mild steel surface was confirmed via scanning electron microscopy (SEM) and dispersive X-ray spectroscopy (EDX), following the Langmuir adsorption isotherm (Verma et al., 2015).

Antiviral Applications

Research into base pairs with 4-amino-3-nitrobenzonitrile (a compound structurally similar to 3-Amino-4-isopropoxybenzonitrile) highlighted its potential in antiviral applications. The study optimized base pairs of the compound with various nucleobases and proposed new mutagenic modified nucleosides as antiviral prodrugs. These prodrugs' special characteristics appear suitable for clinical use, suggesting a new avenue for antiviral drug development (Palafox et al., 2022).

Polymer Solar Cells Enhancement

In the field of energy, a perfluorinated compound, closely related to 3-Amino-4-isopropoxybenzonitrile, was used as an additive in polymer solar cells (PSCs) to increase power conversion efficiency. The study demonstrated that the additive facilitated ordering of the polymer chains, resulting in higher absorbance, larger crystal size, and enhanced hole mobility, which contributed to an improved fill factor and overall efficiency of the PSCs (Jeong et al., 2011).

properties

IUPAC Name

3-amino-4-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-5,7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRYGMBCMISUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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